![molecular formula C18H26N2O3S B2816287 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one CAS No. 2309310-97-0](/img/structure/B2816287.png)
2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one
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Description
2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications
Transformation and Synthesis
Three-Component Reaction Products : A study highlights the transformation products of diazepine ring-opening reactions, leading to substituted pyrroles. This suggests the compound's potential role in synthesizing complex heterocyclic structures L. Voskressensky et al., 2014.
Antiproliferative Activity : Investigations into 1-phenyl-2-(aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones reveal their antiproliferative activity in vitro against human cancer cell lines. This points towards the compound's utility in developing therapeutic agents H. Liszkiewicz, 2002.
Ring Contraction and Rearrangements : Synthesis based on thermal elimination and novel rearrangements of dihydrodiazepinones into pyrrole derivatives indicates a pathway for creating diverse heterocycles, relevant for pharmaceutical synthesis A. Fesenko & A. Shutalev, 2014.
Mechanism of Hydrolysis : The detailed mechanism of diazepam hydrolysis, resulting in various intermediate products, sheds light on the chemical behavior of diazepine-containing compounds in alkaline conditions, which could inform the synthesis and stability studies of related compounds Shen K. Yang, 1998.
Potential Applications
Antimicrobial Agents : Synthesis and evaluation of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol under different solvent conditions reveal potent antimicrobial activity. The introduction of electron-withdrawing or electron-donating groups significantly influences antimicrobial efficacy, suggesting the importance of structural modifications in enhancing biological activity Gajanan D. Kottapalle & A. Shinde, 2021.
Catalytic Applications : Encapsulation of molybdenum(VI) complexes with ligands in zeolite Y demonstrates efficient catalysis for oxidation reactions. This highlights the compound's potential role in catalytic processes, especially in the oxidation of primary alcohols and hydrocarbons, showcasing its utility in synthetic organic chemistry and industrial applications M. Ghorbanloo & Ali Maleki Alamooti, 2017.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-22-16-5-2-3-6-17(16)23-13-18(21)20-9-4-8-19(10-11-20)15-7-12-24-14-15/h2-3,5-6,15H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKALIBWFGBSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethan-1-one |
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